

# vecuronium bromide renal failure clearance reduction

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vecuronium Bromide

CAS No.: 50700-72-6

Cat. No.: S546652

[Get Quote](#)

## Pharmacokinetic Changes in Renal Failure

The following table summarizes the key pharmacokinetic differences for vecuronium in patients with and without renal failure:

| Parameter             | Patients with Normal Renal Function           | Patients with Renal Failure                                                    | Clinical Implications                         |
|-----------------------|-----------------------------------------------|--------------------------------------------------------------------------------|-----------------------------------------------|
| Plasma Clearance      | 4.30 ± 1.56 mL/min/kg [1]                     | 2.36 ± 0.80 mL/min/kg [1]                                                      | Slower removal of drug from the body          |
| Elimination Half-life | 58 ± 22 min [1]                               | 98 ± 57 min [1]                                                                | Effect of the drug lasts longer               |
| Duration of Blockade  | 74 ± 19 min (to 75% twitch recovery) [1]      | 111 ± 13 min (to 75% twitch recovery) [1]                                      | Prolonged muscle paralysis                    |
| Role of Metabolites   | Limited accumulation of active metabolite [2] | Accumulation of 3-desacetylvecuronium (50-80% activity of parent drug) [3] [2] | Contributes significantly to prolonged effect |

## Mechanism of Prolonged Effect

Vecuronium is predominantly metabolized by the liver, but its active metabolite, 3-desacetylvecuronium, is primarily eliminated by the kidneys [3] [2]. In renal failure, this metabolite accumulates and contributes to prolonged neuromuscular blockade because it possesses 50% to 80% of the neuromuscular blocking activity of the parent compound [3] [2] [4].



[Click to download full resolution via product page](#)

## Experimental & Clinical Considerations

For researchers and clinicians, understanding and mitigating this risk is crucial.

- **Monitoring is Essential:** Use a peripheral nerve stimulator (Train-of-Four monitoring) to objectively assess the depth of neuromuscular blockade and guide dosing [3] [2].
- **Consider Drug Selection:** In patients with renal failure, neuromuscular blocking agents that do not depend on renal elimination for termination of their effect (e.g., atracurium or cisatracurium) may be preferable [2].
- **Dosing Adjustments:** Be aware that while a single bolus dose may not require adjustment, repeated doses or continuous infusions pose a high risk for accumulation and prolonged paralysis [3] [5] [2].

***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Pharmacokinetics and pharmacodynamics of vecuronium ... [pubmed.ncbi.nlm.nih.gov]
2. Prolonged Neuromuscular Blockade From Continuous ... [pmc.ncbi.nlm.nih.gov]
3. Vecuronium - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
4. Vecuronium Bromide [labeling.pfizer.com]
5. Vecuronium in renal failure [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [vecuronium bromide renal failure clearance reduction]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b546652#vecuronium-bromide-renal-failure-clearance-reduction]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com